

1-Methylpiperidin-3-one hydrochloride solubility profile

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Compound of Interest

Compound Name: *1-Methylpiperidin-3-one
hydrochloride*

Cat. No.: *B1354600*

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An In-Depth Technical Guide to the Solubility Profile of **1-Methylpiperidin-3-one Hydrochloride**

Introduction: The Foundational Importance of Solubility

1-Methylpiperidin-3-one hydrochloride (CAS: 41511-85-7) is a pivotal heterocyclic building block in medicinal chemistry.^{[1][2]} Its piperidine scaffold is a common feature in a multitude of neurologically active agents, making this compound a key intermediate in the synthesis of novel therapeutics for the central nervous system.^[1] However, the journey from a promising molecular structure to a viable drug candidate is critically dependent on its physicochemical properties, chief among them being aqueous solubility.

Solubility is not merely a physical constant; it is a gatekeeper for biological activity. Poor solubility can severely hamper drug discovery and development, leading to unreliable in vitro assay results, challenges in formulation for in vivo studies, and ultimately, poor oral bioavailability.^{[3][4][5]} This guide provides a comprehensive analysis of the solubility profile of **1-Methylpiperidin-3-one hydrochloride**, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination. We will delve into the factors governing its solubility and present validated protocols for its measurement, empowering researchers to make data-driven decisions in their development programs.

Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the first step in predicting and interpreting its solubility behavior. **1-Methylpiperidin-3-one hydrochloride** is a salt, formed from the reaction of the weakly basic free form, 1-Methyl-3-piperidinone, with hydrochloric acid. This salt form is intentionally designed to enhance aqueous solubility.

The key structural features influencing its solubility are:

- **The Protonated Tertiary Amine:** In its hydrochloride salt form, the nitrogen atom of the piperidine ring is protonated, bearing a positive charge. This ionic character is the primary driver for its interaction with polar solvents like water.
- **The Ketone Group:** The carbonyl group (C=O) at the 3-position can act as a hydrogen bond acceptor, further contributing to its affinity for protic solvents.
- **The Piperidine Ring:** While the hydrocarbon backbone is nonpolar, the overall polarity imparted by the ionic center and the ketone group dominates its behavior in aqueous media.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **1-Methylpiperidin-3-one Hydrochloride**

Property	Value	Source(s)
CAS Number	41511-85-7	[1][2][6][7]
Molecular Formula	C ₆ H ₁₂ ClNO	[2][6][7]
Molecular Weight	149.62 g/mol	[1][2][6][7]
Appearance	Solid; Colorless to light yellow/pink	[6][7]
Melting Point	111 °C	[1][7]
Stability	Hygroscopic	[7]

Solubility Profile: A Multifactorial Analysis

The solubility of **1-Methylpiperidin-3-one hydrochloride** is not a single value but a profile dependent on several environmental factors. While specific quantitative data is not extensively published, a qualitative and predictive analysis can be robustly established.

Qualitative Solubility Summary

Based on available data, the compound exhibits the following general solubility:

- Water: Soluble[6]
- Methanol: Slightly Soluble[7]
- DMSO: Slightly Soluble[7]
- Other Organic Solvents: Soluble in some organic solvents[6]

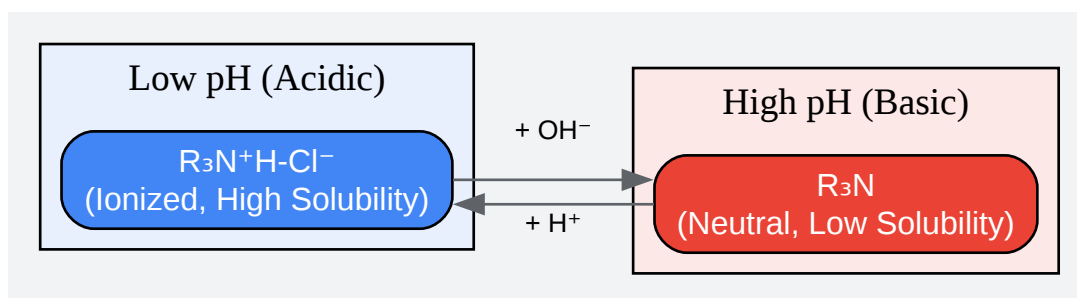
The high solubility in water is expected due to its ionic salt nature. Its slight solubility in polar aprotic (DMSO) and polar protic (Methanol) solvents suggests that while polarity is key, the ionic interactions in water are most favorable.

The Critical Influence of pH

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is intrinsically pH-dependent. The equilibrium between the protonated (ionized) form and the neutral free base is governed by the solution's pH and the pKa of the tertiary amine.

- In Acidic Conditions (Low pH): The equilibrium heavily favors the protonated, cationic form of the piperidine nitrogen. This ionic species readily interacts with water molecules, leading to higher solubility.
- In Neutral to Basic Conditions (High pH): As the pH increases above the compound's pKa, the tertiary amine will be deprotonated, yielding the neutral free base, 1-methyl-3-piperidinone. This non-ionic form is expected to be significantly less water-soluble, potentially leading to precipitation.[8][9]

This pH-solubility relationship is a critical consideration for oral drug development, as the compound will traverse the acidic environment of the stomach (pH 1-3) and the more neutral environment of the small intestine (pH 5-7).[10]



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Caption: pH-dependent equilibrium of 1-Methylpiperidin-3-one.

Impact of Temperature and Solid State

- **Temperature:** The dissolution process is influenced by temperature. For most solids, solubility increases with temperature; however, this relationship must be determined empirically for each compound.[4] This is relevant for manufacturing processes and for understanding stability under different storage conditions.
- **Solid State:** The crystalline form (polymorph) of the solid material can significantly impact its solubility and dissolution rate.[11] Different polymorphs have different crystal lattice energies, meaning one form may be more readily dissolved than another. It is crucial to characterize the solid form being used in any solubility determination.

Gold-Standard Protocols for Solubility Determination

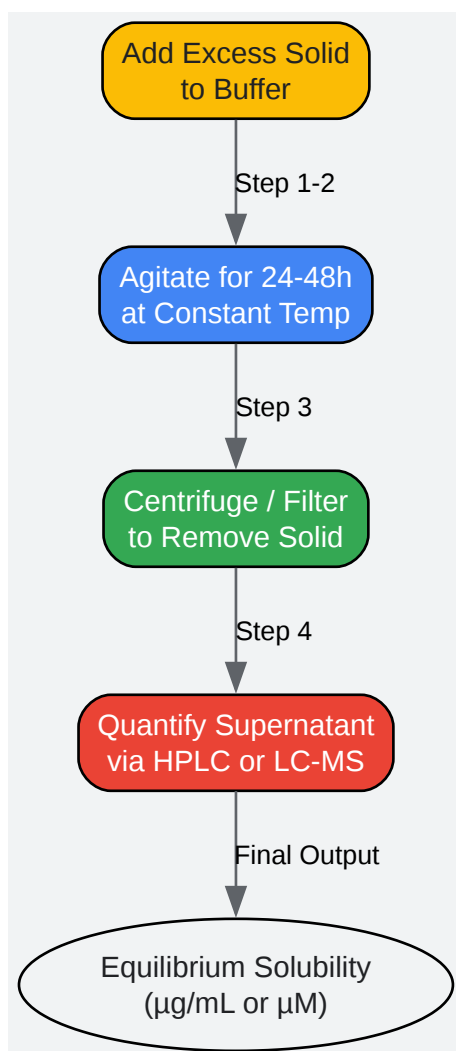
Given the sparse public data on quantitative solubility, experimental determination is essential. The choice of method depends on the stage of drug discovery and the specific question being asked. Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the "true" solubility of a compound, representing the saturation point of a solution in equilibrium with its solid phase.[5][11] It is the gold standard for lead optimization and pre-formulation studies.[3] The Shake-Flask method is the most common approach.[3][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

- **Preparation:** Add an excess amount of solid **1-Methylpiperidin-3-one hydrochloride** to a series of vials containing buffers of desired pH values (e.g., pH 1.2, 4.5, and 7.4 to simulate physiological conditions).^{[12][13]} The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
- **Equilibration:** Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is fully established.^{[3][11][12]}
- **Phase Separation:** After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).^{[3][13]}
- **Quantification:** Accurately dilute an aliquot of the clear supernatant or filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.^{[5][13]}
- **Data Reporting:** Express the solubility in units of µg/mL or µM at the specified pH and temperature.



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Caption: Workflow for Thermodynamic Solubility Determination.

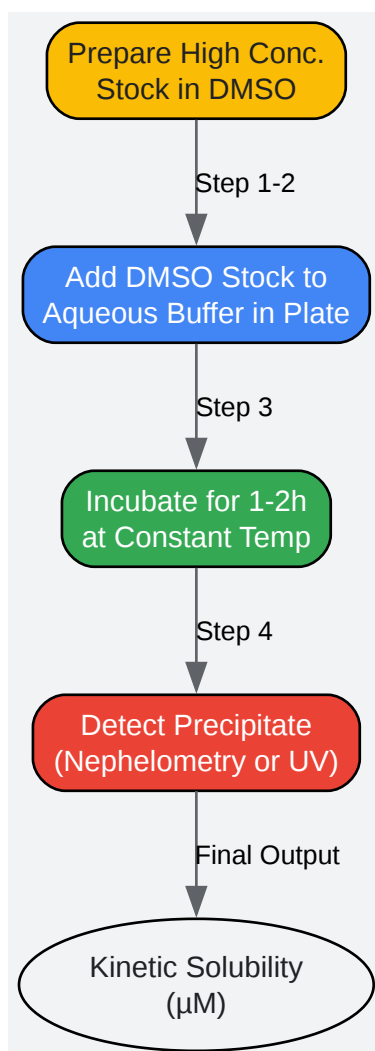
Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early discovery to assess how readily a compound precipitates when an organic stock solution (typically DMSO) is diluted into an aqueous buffer.^{[3][4]} This mimics the conditions of many automated in vitro biological assays.

Protocol: Direct UV or Nephelometric Method for Kinetic Solubility

- Stock Solution: Prepare a high-concentration stock solution of **1-Methylpiperidin-3-one hydrochloride** in 100% DMSO (e.g., 10 or 20 mM).^{[14][15]}

- Dilution: Using a liquid handler, dispense a small volume (e.g., 1-5 μL) of the DMSO stock into the wells of a microtiter plate. Then, add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations.[\[14\]](#)
- Incubation: Mix the plate thoroughly and incubate for a short period, typically 1 to 2 hours, at a controlled temperature.[\[3\]](#)[\[14\]](#)
- Detection & Quantification:
 - Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of precipitate.[\[4\]](#)[\[14\]](#)
 - Direct UV Method: Filter the contents of the wells using a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and calculate the concentration against a standard curve.[\[14\]](#)
- Data Reporting: The kinetic solubility is the highest concentration at which no precipitate is detected.



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Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Practical Framework for Application

The solubility profile of **1-Methylpiperidin-3-one hydrochloride** is a cornerstone of its utility in pharmaceutical research and development. While its hydrochloride salt form confers good intrinsic aqueous solubility, a comprehensive understanding requires empirical testing. Its pH-dependent nature is the most critical variable to characterize, as it directly impacts the compound's behavior in biological systems. By employing robust, validated methods such as the shake-flask assay for thermodynamic solubility and high-throughput kinetic assays for early screening, researchers can generate the high-quality data needed to guide formulation strategies, interpret biological data correctly, and accelerate the development of new

medicines. This guide provides the scientific rationale and actionable protocols to achieve that goal.

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